molecular formula C11H9ClN4O2 B584303 N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide CAS No. 1122549-43-2

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide

Cat. No.: B584303
CAS No.: 1122549-43-2
M. Wt: 264.669
InChI Key: QJFHWDHWEUEANY-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide is a chemical compound with a unique structure that combines a pyridine ring with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with appropriate reagents to introduce the hydroxymethyl and pyrazinecarboxamide groups. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the chlorine atom could result in various substituted pyridine derivatives.

Scientific Research Applications

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The pathways involved in these interactions can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Bis(5-chloropyridin-2-yl)oxalamide: This compound shares the chloropyridine moiety but differs in its overall structure and functional groups.

    N-(5-Chloro-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide: Another compound with a chloropyridine ring, but with different substituents and functional groups.

Uniqueness

N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide is unique due to its combination of a pyridine and pyrazine ring, along with the specific functional groups that allow for diverse chemical reactions and applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2/c12-7-1-2-9(15-5-7)16-11(18)10-8(6-17)13-3-4-14-10/h1-5,17H,6H2,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFHWDHWEUEANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)C2=NC=CN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747347
Record name N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122549-43-2
Record name N-(5-Chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-Chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9RKC6468C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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